![molecular formula C13H15N5O2S2 B2944786 1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide CAS No. 2097932-90-4](/img/structure/B2944786.png)
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .
Synthesis Analysis
Imidazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1- and 2- and three carbon atoms .Chemical Reactions Analysis
Imidazole and pyrazole moieties are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Medicine: Antimicrobial and Antitumor Applications
Imidazole derivatives, including our compound of interest, have been studied for their potential in treating infectious diseases due to their antimicrobial properties . They are particularly noted for their antibacterial and antifungal activities, making them valuable in the development of new therapeutic agents. Additionally, some imidazole derivatives have shown antitumor activity, which could be significant in cancer research and treatment.
Agriculture: Pesticide Development
In the agricultural sector, imidazole compounds have been utilized to develop pesticides . Their antihelmintic properties are beneficial in protecting crops from various pests and diseases . The research into these compounds continues to expand, aiming to produce more effective and environmentally friendly agricultural chemicals.
Industry: Chemical Synthesis
Imidazole derivatives serve as key intermediates in the synthesis of industrial chemicals. They are involved in the production of dyes , polymers , and resins . The versatility of these compounds allows for a broad range of applications in chemical manufacturing processes.
Environmental Science: Pollution Remediation
The chemical properties of imidazole derivatives make them candidates for use in environmental remediation . They could potentially be used to detoxify pollutants in water and soil, although this application is still under exploration and requires further research to determine its feasibility and effectiveness .
Biochemistry: Enzyme Inhibition
In biochemistry, imidazole derivatives are known to act as enzyme inhibitors . They can bind to enzymes and modulate their activity, which is crucial in the study of metabolic pathways and the development of drugs that target specific biochemical reactions .
Medicine: Anti-inflammatory and Analgesic Effects
Another medical application of imidazole derivatives is their use in treating inflammatory conditions and as analgesics . These compounds can help alleviate pain and reduce inflammation, making them valuable in the formulation of drugs for conditions such as arthritis .
properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-8-13(14-10-17)22(19,20)16-7-12(11-3-6-21-9-11)18-5-2-4-15-18/h2-6,8-10,12,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAWTKCIMJXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide |
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